Photo-Palmitic acid

Description

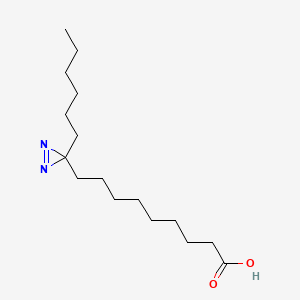

Structure

3D Structure

Properties

IUPAC Name |

9-(3-hexyldiazirin-3-yl)nonanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O2/c1-2-3-4-10-13-16(17-18-16)14-11-8-6-5-7-9-12-15(19)20/h2-14H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEJPTHNTCZRGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(N=N1)CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.42 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Photo Palmitic Acid Analogs

Chemoenzymatic Synthesis of Photo-Activatable Fatty Acid Conjugates

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations, often under mild conditions that preserve sensitive functional groups. core.ac.uk Lipases, in particular, are widely used for the esterification and transesterification of fatty acids. scielo.brcirad.fr This approach is highly valuable for the synthesis of photo-activatable fatty acid conjugates, where a photo-sensitive moiety is linked to a fatty acid.

A common strategy involves the use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), which can catalyze the esterification of a photoactivatable alcohol with a fatty acid, or vice versa. researchgate.net For instance, a precursor containing a photoactivatable group like a diazirine or benzophenone (B1666685) and a hydroxyl group can be enzymatically acylated with palmitic acid. Conversely, a modified palmitic acid containing the photo-label can be esterified to a target molecule. researchgate.net

The advantages of this method include high regioselectivity and stereoselectivity, which are often difficult to achieve through purely chemical means. core.ac.uk For example, lipases can selectively acylate the primary hydroxyl group of a polyol, allowing for precise control over the final product structure. researchgate.net The reaction conditions are typically mild (near-neutral pH and moderate temperatures), which prevents the degradation of the often-sensitive photoactivatable groups. cirad.fr

Research has demonstrated the successful synthesis of various fatty acid conjugates using this approach. For example, a two-step enzymatic process has been used to create fatty acid amides, where a fatty acid is first converted to its ethyl ester and then reacted with an amine, a reaction catalyzed by lipases like Thermomyces lanuginosus lipase. biorxiv.org While direct chemoenzymatic synthesis of a complete Photo-Palmitic acid from basic precursors is complex, the enzymatic ligation of a photoactivatable moiety to the palmitic acid backbone is a key application of this methodology.

| Enzyme | Substrate 1 | Substrate 2 | Product | Key Finding | Reference |

| Candida antarctica lipase B (CALB) | Fatty Acid | Photoactivatable Alcohol | Photo-activatable Fatty Acid Ester | High regioselectivity and mild reaction conditions preserve the photo-sensitive group. | researchgate.net |

| Thermomyces lanuginosus lipase | Fatty Acid Ethyl Ester | Vanillylamine | N-acylvanillylamine | Efficient synthesis of fatty acid amides under gentle enzymatic catalysis. | biorxiv.org |

| Mucor miehei lipase | Trisilylated Phloroglucinol | Water (Hydrolysis) | Monodeprotected Phloroglucinol | Demonstrates the high regioselectivity of lipases in complex molecules. | researchgate.net |

Strategic Incorporation of Bioorthogonal Ligation Handles (e.g., Alkyne Moieties) for Click Chemistry

To enhance the utility of this compound probes, a second functional group, a bioorthogonal handle, is often incorporated. This handle does not interfere with biological systems and allows for the specific chemical ligation of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, after the photocrosslinking event. nih.govnih.gov The most common bioorthogonal reaction used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". researchgate.netoup.com This requires the incorporation of a terminal alkyne or an azide (B81097) group into the this compound structure.

The resulting "trifunctional" probes contain: 1) the palmitic acid backbone for metabolic incorporation, 2) a photoactivatable group (typically a diazirine) for crosslinking, and 3) a bioorthogonal handle (typically a terminal alkyne) for detection. scielo.br The synthesis of these complex molecules requires multi-step chemical strategies.

One successful synthetic strategy involves a modular approach where different fragments of the fatty acid chain are assembled. biorxiv.orgbiorxiv.org For example, a recent synthesis of trifunctional palmitic acid analogs with the diazirine at different positions started with symmetric diols. biorxiv.org A key step in these syntheses can be a Grignard reaction to form a crucial carbon-carbon bond, or a "zipper" reaction to isomerize an internal alkyne to a terminal position, making it available for click chemistry. biorxiv.org The placement of the diazirine group along the acyl chain has been shown to be a critical parameter, as it can influence the probe's metabolism, subcellular localization, and protein interaction profile. biorxiv.org

These bifunctional and trifunctional probes, often referred to as "Photo-Click-Palmitic acid," are invaluable for "Flash & Click" chemistry applications. chemrxiv.org After metabolic incorporation and UV-induced "flash" crosslinking to target proteins, the "click" reaction is used to attach a reporter tag for visualization or affinity purification. chemrxiv.org

| Compound Name | Structure Features | Synthetic Strategy Highlight | Application | Reference |

| Photo-Click-Palmitic acid (YnPalm Diazirine X12) | Terminal alkyne, diazirine at C-12 | Not detailed | Probing protein lipidation | cirad.fr |

| Trifunctional Palmitic Acid Analogs | Diazirine at C-3, C-5, or C-10; terminal alkyne | Modular synthesis from symmetric diols; "zipper" reaction | Investigating the impact of diazirine position on function | biorxiv.orgbiorxiv.org |

| Bifunctional Palmitic Acid Diazerine Alkyne (PA-DA) | Diazirine and alkyne moieties | Not detailed | Mapping protein ligands of free fatty acids | nih.gov |

Radiochemical Synthesis of Isotopically Labeled this compound Derivatives for Advanced Imaging Research

Radiolabeled fatty acids are crucial tracers for studying myocardial metabolism using imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). acs.org The incorporation of a radionuclide into a this compound derivative would create a powerful multimodal probe for both imaging and biochemical interaction studies. The short half-life of many PET isotopes, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min), necessitates rapid and efficient radiosynthesis methods. acs.org

The synthesis of radiolabeled this compound analogs can be approached in several ways. One method involves the late-stage introduction of the radionuclide into a pre-synthesized photo-clickable fatty acid precursor. For radiohalogens like Fluorine-18 (¹⁸F), this can be achieved through nucleophilic substitution on a precursor with a suitable leaving group.

For radiometals like Gallium-68 (⁶⁸Ga) or Technetium-99m (⁹⁹mTc), the fatty acid analog is first conjugated to a bifunctional chelator (BFC) such as NOTA, DOTA, or DTPA. researchgate.net This chelator-fatty acid conjugate is then radiolabeled by incubating it with the desired radiometal. researchgate.netacs.org The choice of chelator has been shown to significantly influence the biodistribution and myocardial uptake of the resulting radiotracer. researchgate.net

Another approach is to incorporate the radioisotope directly into the fatty acid backbone. For example, [ω-¹¹C]palmitic acid has been synthesized by reacting a Grignard reagent with [¹¹C]CO₂. acs.org A similar strategy could be adapted for a precursor already containing the photoactivatable and clickable functionalities, provided these groups are stable to the reaction conditions. The synthesis of isotopically labeled diazirines, for example using ¹⁵N-ammonia, has also been reported, opening another avenue for creating these advanced probes. chemrxiv.orgresearchgate.net

The combination of photo-reactivity, bioorthogonality, and a radiolabel in a single molecule offers exciting possibilities for correlating whole-body metabolic imaging with molecular-level interaction data.

| Isotope | Labeling Strategy | Precursor/Chelator | Key Finding | Reference |

| ⁶⁸Ga | Chelation | NOTA, NODAGA, DTPA | Chelator choice significantly impacts myocardial uptake and clearance. | researchgate.net |

| ⁹⁹mTc | Chelation with [⁹⁹mTc(N)(PNP)]²⁺ fragment | Diphosphane ligand-functionalized fatty acid | Monocationic complexes showed significant myocardial accumulation. | acs.org |

| ¹¹C | Carboxylation of Grignard reagent | 1-Bromopentadecane | Improved methods for the synthesis of [ω-¹¹C]palmitic acid. | acs.org |

| ¹⁴C | Multi-step chemical synthesis | Not specified | Early methods for producing labeled palmitic acid for metabolic studies. | oup.comacs.org |

| ¹²⁵I | Iodination of phenyl group | p-azidophenyl-containing PC | Early use of radioiodination for photoactivatable lipid probes. | acs.org |

Photochemical Mechanisms and Reactivity of Photo Palmitic Acid Probes

Photolysis of Diazirine Moieties and In Situ Carbene Generation

The utility of photo-palmitic acid and other diazirine-based probes stems from the photochemical decomposition of the diazirine ring. When irradiated with ultraviolet (UV) light, the diazirine moiety absorbs energy, leading to the irreversible extrusion of a stable dinitrogen (N₂) molecule. researchgate.netmdpi.com This process generates a highly reactive and short-lived intermediate known as a carbene. mdpi.comthermofisher.com

Recent research has revealed that this process is more complex than a single-step conversion. The photolysis of alkyl diazirines, such as the one in this compound, primarily follows a two-step pathway. researchgate.netnih.govspringernature.com

Isomerization to a Diazo Intermediate : Upon initial photo-excitation, the diazirine ring can first rearrange to form a linear diazo isomer. mdpi.comnih.govnih.gov This diazo compound is a longer-lived and more stable intermediate compared to the carbene. nih.govnih.gov

Carbene Formation : The diazo intermediate can then undergo a second photochemical step, absorbing another photon to release N₂ and form the final reactive carbene. nih.govnih.gov

The carbene can exist in two primary electronic states: singlet and triplet. The singlet carbene, where the two non-bonding electrons occupy the same orbital, is typically formed during direct photolysis and is crucial for the desired insertion reactions in biological settings. mdpi.comwikipedia.org The triplet carbene, a diradical species, is less common in these applications. The generation of the highly reactive, electrophilic carbene in situ ensures that it only reacts with molecules in its immediate vicinity due to its extremely short half-life, providing high spatial resolution for mapping molecular interactions. mdpi.comresearchgate.net

Wavelength-Dependent Photoactivation and Specificity Considerations

The activation of the diazirine moiety is dependent on the wavelength of the incident light. Most diazirine-based probes, including this compound, are engineered for activation by long-wave UV light, typically in the range of 330 nm to 380 nm. mdpi.comthermofisher.comresearchgate.net This wavelength range is advantageous for biological experiments as it is less energetic and thus less damaging to proteins and other biomolecules compared to shorter UV wavelengths (e.g., ~260 nm) required for other photophores like aryl azides. mdpi.comnih.gov

The two-step reaction mechanism involving the diazo intermediate has significant implications for wavelength selection and experimental design. nih.gov

Diazirine Activation : The initial conversion of the diazirine to its diazo isomer is efficiently achieved with UV light around 350-365 nm. nih.govnih.gov

Diazo Intermediate Activation : The subsequent photolysis of the diazo intermediate to generate the carbene can also occur at these wavelengths but is sometimes more efficiently triggered at slightly different wavelengths, such as 302 nm. nih.gov

This differential sensitivity allows for sophisticated experimental setups. For instance, a sequential irradiation protocol using 365 nm light followed by 302 nm light can shorten the total irradiation time needed for complete photolysis compared to continuous irradiation at a single wavelength. nih.gov

Recent innovations aim to shift the activation wavelength of diazirines towards the visible spectrum (>450 nm) or even into the near-infrared range using two-photon activation. chemrxiv.org This would further minimize photodamage and allow for deeper tissue penetration, expanding the application of probes like this compound to studies in living organisms. chemrxiv.org

| Feature | Wavelength(s) | Notes |

| Primary Diazirine Activation | ~350 - 380 nm | Efficiently converts diazirine to intermediates; relatively low damage to biomolecules. mdpi.comresearchgate.net |

| Diazo Intermediate Photolysis | ~302 nm | Can be used in a sequential irradiation protocol to enhance the efficiency of carbene generation. nih.gov |

| Future Development | >450 nm (Visible/NIR) | Aims to reduce photodamage and increase tissue penetration for in vivo studies. chemrxiv.org |

Covalent Adduct Formation and Irreversible Cross-Linking Chemistry in Biological Environments

Once generated, the carbene intermediate is highly reactive and indiscriminate, capable of inserting into a wide variety of chemical bonds. This reactivity is the foundation of its utility as a cross-linking agent. The primary reactions in a biological environment involve insertion into:

C-H bonds : Forming new C-C bonds. researchgate.netmdpi.com

O-H bonds : Found in amino acid residues like serine, threonine, and tyrosine, as well as in water molecules. mdpi.comresearchgate.net

N-H bonds : Present in the peptide backbone and in the side chains of residues like lysine, arginine, and histidine. mdpi.comresearchgate.net

These insertion reactions result in the formation of a stable, covalent adduct, permanently linking the this compound probe to the interacting biomolecule (e.g., a protein). iris-biotech.deresearchgate.net Because the carbene's lifetime is fleeting, this cross-linking is highly specific to molecules that are in close proximity to the diazirine group at the moment of photoactivation. researchgate.net

However, the reactivity is not solely dictated by the carbene. The diazo intermediate, being more stable, has its own distinct reactivity profile. Studies have shown that alkyl diazo intermediates preferentially react with acidic amino acid residues, such as aspartic acid and glutamic acid, in a pH-dependent manner. nih.govwikipedia.org This "pseudo-photoaffinity labeling" reaction can occur before the diazo compound converts to a carbene, potentially biasing the labeling results towards acidic proteins or protein regions. nih.govnih.gov In contrast, aryl-substituted diazirines tend to form carbenes more directly and show less of this bias, reacting more broadly with all amino acids. nih.gov Understanding these distinct reaction pathways—carbene insertion versus diazo-mediated acylation—is critical for the accurate interpretation of data from photo-cross-linking experiments. nih.govspringernature.com

A recent study comparing palmitic acid derivatives with the diazirine at different positions along the acyl chain demonstrated that while metabolism and localization were similar, the probes captured distinct sets of proteins upon photo-crosslinking, underscoring the importance of probe design in targeting specific interactions. nih.gov

| Reactive Intermediate | Primary Target Bonds/Residues | Reaction Type |

| Singlet Carbene | C-H, O-H, N-H | Non-specific insertion |

| Diazo Isomer | Acidic residues (Asp, Glu) | Nucleophilic attack / Acylation |

Applications of Photo Palmitic Acid in Investigating Complex Biological Processes

Elucidating Protein-Lipid Interactions and Identifying Lipid Binding Domains

The covalent modification of proteins with fatty acids, a process known as lipidation, plays a crucial role in regulating protein localization, stability, and function. S-palmitoylation, the reversible attachment of palmitic acid to cysteine residues, is a particularly dynamic post-translational modification that governs the trafficking and signaling activities of numerous proteins. Photo-Palmitic acid and its analogs have revolutionized the study of S-palmitoylation and other protein-lipid interactions.

Global Mapping and Selective Identification of S-Palmitoylated Proteins

The development of bifunctional palmitic acid probes, which contain both a photo-activatable group and a clickable tag, has enabled the global identification of S-palmitoylated proteins in living cells. nih.gov These probes are metabolically incorporated into proteins by the cell's own enzymatic machinery. Upon photoactivation, the diazirine group forms a reactive carbene that covalently cross-links the fatty acid to its host protein and any nearby interacting partners. iris-biotech.de The clickable handle then allows for the selective enrichment of these cross-linked complexes for identification by mass spectrometry.

This approach has led to the large-scale mapping of the "S-palmitoylome" in various cell types, revealing a vast network of proteins regulated by this modification. For instance, a study utilizing a bifunctional palmitic acid analog identified hundreds of lipid-binding proteins from diverse functional classes, highlighting the widespread nature of protein-lipid interactions in cellular physiology. researchgate.net

| Probe Type | Application | Key Finding | Reference |

| Bifunctional Palmitic Acid Analog (with diazirine and alkyne) | Global profiling of lipid-binding proteins | Identified hundreds of proteins from diverse functional classes interacting with lipids. | researchgate.net |

| Radiolabeled Photoactivatable Lipid Probes | In vitro/in vivo cross-linking to interacting proteins | Enabled early studies on protein-lipid interactions through autoradiography. | nih.gov |

| Photoclick Palmitic Acid | Probing protein lipidation | Contains a terminal alkyne and a diazirine group for click chemistry and photo-cross-linking. | caymanchem.com |

Interrogation of Protein-Protein Interactions Modulated by Palmitoylation

S-palmitoylation can influence how proteins interact with each other, often by recruiting them to specific membrane microdomains, such as lipid rafts. embopress.org this compound-based probes have been instrumental in capturing these palmitoylation-dependent protein-protein interactions. By cross-linking a palmitoylated protein to its immediate neighbors, these probes allow for the identification of entire protein complexes that assemble in a lipid-dependent manner.

A notable example is the use of a bifunctional fatty acid reporter to analyze the protein-protein interactions of S-palmitoylated membrane proteins in mammalian cells. This technique provides a snapshot of the spatial organization of proteins around a specific lipid modification, offering insights into how palmitoylation orchestrates cellular signaling events. iris-biotech.de

Tracing Cellular Uptake, Intracellular Trafficking, and Subcellular Localization of Lipids

The movement of lipids within and between cells is a highly regulated process that is essential for energy metabolism, membrane homeostasis, and signaling. This compound and its analogs provide a means to track the fate of fatty acids after they enter the cell, from their initial uptake to their incorporation into complex lipids and their final subcellular destination.

Mechanistic Studies of Membrane Association and Translocation Processes

The attachment of palmitic acid to proteins increases their hydrophobicity, promoting their association with cellular membranes. nih.gov This modification is critical for the proper localization and function of many membrane-associated proteins. This compound allows for the precise mapping of the membrane environment of a palmitoylated protein. By photo-cross-linking the palmitoyl (B13399708) anchor to adjacent lipids and proteins, researchers can identify the specific membrane domains and protein complexes with which a palmitoylated protein associates.

Furthermore, the conjugation of palmitic acid to molecules like antisense oligonucleotides has been shown to enhance their cellular uptake and alter their trafficking. oup.com Studies have demonstrated that palmitic acid conjugation increases the affinity of these molecules for plasma proteins such as albumin, which facilitates their transport across endothelial barriers. oup.com Photo-activatable palmitic acid probes can be used to further dissect these translocation mechanisms by identifying the specific cellular machinery involved in their uptake and transport. For instance, palmitic acid has been shown to upregulate the fatty acid translocase CD36 and promote its translocation from the cytoplasm to the plasma membrane, a process that could be further investigated using photo-cross-linking approaches. imrpress.com

Probing Lipid-Mediated Signal Transduction Pathways

Lipids are not merely structural components or energy stores; they are also critical signaling molecules that regulate a vast array of cellular processes. Palmitic acid and its derivatives can act as signaling molecules themselves or influence signaling pathways by modulating the activity of key proteins through palmitoylation.

This compound provides a unique tool to deconstruct these lipid-mediated signaling cascades. By metabolically incorporating a photo-activatable palmitic acid analog into cells, researchers can identify the direct targets of this fatty acid or its metabolites. For example, photoaffinity labeling has been used to identify the substrate-binding sites of peroxisomal β-oxidation enzymes, which are involved in fatty acid metabolism. nih.gov

Moreover, palmitoylation is known to regulate the function of key signaling proteins, including G-protein coupled receptors (GPCRs) and small GTPases like Rac1. embopress.org The reversible nature of palmitoylation allows for the dynamic regulation of the localization and activity of these proteins. This compound can be used to trap these proteins in their palmitoylated state and identify the protein-protein interactions that are critical for signal propagation. For instance, palmitoylation is known to regulate the mTOR signaling pathway, and photo-activatable probes could be used to elucidate the specific interactions that are dependent on this lipid modification. nih.gov The activation of inflammatory signaling pathways, such as those involving Toll-like receptor 4 (TLR4) by palmitic acid, is another area where these probes could provide mechanistic insights. frontiersin.org

| Signaling Pathway | Role of Palmitic Acid/Palmitoylation | Potential Application of this compound |

| G-Protein Coupled Receptor (GPCR) Signaling | Palmitoylation of GPCRs and G-proteins regulates their localization and function. | Identify palmitoylation-dependent interactions within GPCR signaling complexes. |

| Rac1 Signaling | Palmitoylation of Rac1 regulates its partitioning into detergent-resistant membranes and its activity. embopress.org | Map the membrane microenvironment of active, palmitoylated Rac1. |

| mTOR Signaling | Palmitic acid can activate the mTOR pathway, which is involved in cell growth and metabolism. nih.gov | Identify the direct targets of palmitic acid or its metabolites that lead to mTOR activation. |

| Toll-like Receptor 4 (TLR4) Signaling | Palmitic acid can act as a ligand for TLR4, triggering inflammatory responses. frontiersin.org | Characterize the binding of palmitic acid to TLR4 and its co-receptors in a cellular context. |

Analysis of Fatty Acyl Acylation in Receptor Activation and Signaling Cascade Initiation

Protein S-palmitoylation is a critical post-translational modification that governs the function of many signaling proteins, including G protein-coupled receptors (GPCRs). The use of this compound has been pivotal in understanding the role of this fatty acid modification in the activation and signaling of these receptors. By metabolically incorporating this compound into cells, researchers can label and subsequently identify palmitoylated GPCRs. This has revealed how S-palmitoylation influences their localization within specific membrane regions, their interactions with G proteins, and the initiation of downstream signaling pathways. researchgate.net

Studies have shown that the identity of the fatty acid acylating signaling proteins can have functional consequences. For instance, the acylation of GNAI proteins with palmitic acid, but not oleic acid, directs them to detergent-resistant membrane fractions where they enhance epidermal growth factor receptor signaling. nih.gov The dynamic nature of palmitoylation, which can be tracked using this compound, is essential for the precise temporal and spatial control of signaling. This allows investigators to capture the palmitoylation status of a receptor during different functional states, providing a deeper understanding of how fatty acylation regulates a receptor's activity and signaling. researchgate.net

Investigation of this compound's Influence on Intracellular Signaling Networks in Model Systems

The application of this compound extends to the global analysis of intracellular signaling networks. By introducing this probe into cellular systems, it becomes possible to label and identify entire sets of palmitoylated proteins, known as the "palmitoyl-proteome." This has been instrumental in understanding how lipid modifications modulate complex signaling networks.

Emerging evidence highlights palmitic acid as a signaling molecule that regulates the progression of various diseases by impacting molecular targets. nih.gov For example, palmitic acid can modulate signaling pathways such as the PI3K/Akt and mTOR pathways, which are crucial for cell growth and proliferation. frontiersin.orgmdpi.com In some contexts, palmitic acid has been shown to down-regulate interferon signaling by inhibiting the TBK1-IRF3/7 pathway. frontiersin.org The ability to profile changes in the palmitoyl-proteome in response to different stimuli provides a powerful approach to uncover novel regulatory mechanisms and crosstalk between different signaling pathways.

Research Applications in Diverse Biological Models and Pathophysiological Contexts

The utility of this compound has been demonstrated across a variety of biological models and disease states, illuminating the significant role of lipid metabolism and protein palmitoylation in health and disease.

Cellular Lipid Metabolism Studies in Oncological Models (e.g., Glioma, Colorectal Cancer)

Altered lipid metabolism is a recognized characteristic of many cancers. nih.gov In oncological models such as glioma and colorectal cancer, this compound can be used to trace the metabolic fate of fatty acids and identify key enzymatic pathways that are dysregulated in cancer cells.

In colorectal cancer, an accumulation of palmitic acid has been observed, which can activate the NF-κB pathway and promote the generation of cancer-associated fibroblasts that remodel the extracellular matrix. aacrjournals.org High-fat diets can increase palmitic acid levels in colorectal cancer, which in turn increases the expression of β2-adrenergic receptors, promoting cancer growth. nih.gov Similarly, in glioma, an aggressive brain tumor, altered lipid metabolism is a hallmark, and increased lipid droplets may protect cancer cells from stress. spiedigitallibrary.orgnih.gov Studies have shown that palmitic acid can have anti-proliferative effects in some glioblastoma cell lines. mdpi.comresearchgate.net

| Research Finding | Biological Model | Key Implications |

| Palmitic acid accumulation activates the NF-κB pathway, promoting extracellular matrix remodeling. aacrjournals.org | Colorectal Cancer | Highlights a potential mechanism for tumor progression and obstruction. aacrjournals.org |

| High-fat diet-derived palmitic acid increases β2-adrenergic receptor expression, promoting cancer growth. nih.gov | Colorectal Cancer | Links dietary fat to a specific signaling pathway in cancer progression. nih.gov |

| Increased uptake of palmitic acid leads to the formation of lipid droplets, which can protect cancer cells. spiedigitallibrary.orgnih.gov | Glioma | Suggests that targeting lipid storage could be a therapeutic strategy. spiedigitallibrary.orgnih.gov |

| Palmitic acid exhibits anti-proliferative effects in certain cancer cell lines. mdpi.comresearchgate.net | Glioblastoma | Indicates the context-dependent role of fatty acids in cancer biology. mdpi.comresearchgate.net |

Investigations into Neuronal and Glial Cell Lipid Homeostasis and Dysfunction

The nervous system has a high concentration of lipids, and maintaining lipid homeostasis is vital for the function of neurons and glial cells. embopress.orgmdpi.com this compound is a valuable tool for studying protein palmitoylation in these cells and its role in neuronal development, synaptic function, and neurodegenerative diseases.

Research indicates that high levels of palmitic acid can be toxic to neural progenitor cells, reducing their proliferation and viability through oxidative stress. nih.gov In human brainstem astrocytes, palmitic acid can induce oxidative stress and senescence, leading to a downregulation of glutamate (B1630785) transporters, which has implications for obesity-related sympathoexcitation. mdpi.com Furthermore, studies in C. elegans suggest that neuronal lipolysis plays a crucial role in regulating neural functions and neurodegeneration by preventing the accumulation of lipid droplets. embopress.org The presence of lipid droplets in neurons, which is not typical under normal physiological conditions, is associated with neural diseases. embopress.orgbiorxiv.org

Research on Cardiovascular Cell Lipid Dynamics and Stress Responses

In the cardiovascular system, dynamic lipid modifications are essential for the proper function of cardiac and vascular cells, especially in response to stress. mdpi.com this compound can be employed to investigate how protein palmitoylation regulates ion channels, receptors, and other proteins in cardiovascular cells.

Advanced Analytical and Imaging Technologies Leveraging Photo Palmitic Acid Probes

Mass Spectrometry-Based Proteomics and Lipidomics for Photo-Affinity Labeled Targets

The combination of photo-palmitic acid probes and mass spectrometry (MS) has revolutionized the study of the "palmitoylome." This strategy allows for the global identification and quantification of S-palmitoylated proteins and the detailed tracing of fatty acid metabolism. The general workflow involves metabolically incorporating an alkyne-functionalized this compound analogue into cells. oup.com Upon ultraviolet (UV) irradiation, the probe's diazirine group is activated, forming a reactive carbene that covalently cross-links to adjacent proteins. issuu.comiris-biotech.de

Following cell lysis, the alkyne handle on the now protein-bound probe is used in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin-azide tag. mdpi.com This biotin (B1667282) tag enables the specific enrichment of the labeled proteins from the complex cellular lysate using streptavidin-coated beads. plos.org The captured proteins are then digested, typically with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification. oup.comnih.gov

This powerful approach has led to the identification of hundreds of known and novel palmitoylated proteins across various cell types and organisms. oup.com For instance, the use of 17-Octadecynoic acid (17-ODYA), a clickable analogue of palmitic acid, led to the identification of approximately 125 potential palmitoylated proteins in Jurkat T cells. oup.com Furthermore, coupling this method with stable isotope labeling by amino acids in cell culture (SILAC) allows for quantitative proteomic analyses, revealing dynamic changes in protein palmitoylation in response to cellular stimuli. nih.govnih.gov

Beyond proteomics, alkyne-containing fatty acid tracers are also used in MS-based lipidomics to track the metabolic fate of palmitic acid. frontiersin.orgnih.gov By tracing the incorporation of the alkyne tag into various lipid species, researchers can map the anabolic and catabolic pathways of fatty acids with high resolution. nih.gov The development of specialized azide (B81097) probes that introduce a permanent positive charge upon clicking to the alkyne lipid has significantly enhanced the analytical sensitivity, enabling the detection of lipid species at the femtomole level by MS. frontiersin.org

| Probe Used | Analytical Approach | Biological System | Key Findings | Reference |

|---|---|---|---|---|

| 17-Octadecynoic acid (17-ODYA) | Metabolic Labeling, Click Chemistry, Affinity Purification, LC-MS/MS | Jurkat T cells | Identification of ~125 potential S-palmitoylated proteins. | oup.com |

| Omega-azido fatty acids | Metabolic Labeling, Click Chemistry, MS-based analysis | Rat liver mitochondrial matrix | Identification of 19 novel palmitoylated proteins. | oup.com |

| Alkyne-functionalized palmitic acid | Tandem Labeling (with Aha), Click Chemistry, In-gel Fluorescence, MS | Jurkat cells | Monitored the dynamic acylation of Lck kinase during T-cell activation. | nih.gov |

| Alkyne lipid tracers (e.g., FA 17:0;Y) | Metabolic Labeling, Click Chemistry, High-Content MS Lipidomics | Hepatocytes | Detailed tracing of palmitate anabolism into various lipid species. | frontiersin.orgnih.gov |

Advanced Fluorescence Microscopy and Live-Cell Imaging Techniques for Real-Time Monitoring

While mass spectrometry provides a comprehensive list of lipidated proteins, fluorescence microscopy offers crucial spatial and temporal information about their localization and trafficking within living cells. nih.gov Probes like "photoclick palmitic acid" are central to these imaging strategies. caymanchem.com After metabolic incorporation, the probe's alkyne handle can be "clicked" to a fluorescent reporter molecule, such as an azide-functionalized fluorophore, allowing for direct visualization. plos.org

One powerful technique is the combination of metabolic labeling with a proximity ligation assay (PLA). researchgate.netfrontiersin.org In this method, cells are first treated with an alkyne- or azide-containing palmitic acid analogue. After fixation and permeabilization, a click reaction attaches a small molecule reporter (e.g., biotin or a fluorophore). The sample is then incubated with two primary antibodies: one against the protein of interest and another against the reporter tag. If these two antibodies are in close proximity (typically <40 nm), a series of oligonucleotide-linked secondary antibodies can be used to generate a rolling-circle amplification product, which is then detected by a fluorescently labeled probe. frontiersin.org This generates a bright, localized fluorescent spot, confirming that a specific protein is palmitoylated and revealing its subcellular location. frontiersin.org

Live-cell imaging approaches often utilize genetically encoded fluorescent proteins (like GFP) fused to a protein of interest that is a known substrate for palmitoylation. nih.govnih.gov Techniques like Fluorescence Recovery After Photobleaching (FRAP) can then be used to study the dynamics of membrane association and trafficking. nih.gov By photobleaching a specific region, such as the Golgi apparatus, and monitoring the recovery of fluorescence, researchers can measure the kinetics of protein recycling between different cellular compartments, providing insights into the role of dynamic palmitoylation in these processes. nih.gov The use of inhibitors like 2-bromopalmitate in conjunction with these imaging techniques helps to confirm that the observed trafficking is indeed dependent on palmitate turnover. nih.govnih.gov

| Technique | Probe/Method | Principle | Information Gained | Reference |

|---|---|---|---|---|

| Fluorescence Microscopy with Click Chemistry | Alkyne-palmitic acid + Azide-fluorophore | Metabolic labeling followed by covalent attachment of a fluorophore for direct visualization. | Subcellular localization of the general population of palmitoylated proteins. | researchgate.net |

| Proximity Ligation Assay (PLA) | Palmitic acid alkyne + Click Chemistry + Protein-specific antibody | Generates a fluorescent signal only when a protein-specific antibody and a reporter-tag antibody are in close proximity. | Visualization and confirmation of specific protein palmitoylation and its subcellular location. | frontiersin.org |

| Fluorescence Recovery After Photobleaching (FRAP) | GFP-tagged palmitoylated protein | Measures the rate of fluorescence recovery in a photobleached region to determine protein mobility and trafficking kinetics. | Strength of membrane binding; kinetics of recycling between organelles like the plasma membrane and Golgi. | nih.gov |

| High-Throughput Automated Microscopy | Fluorescent protein-fused palmitoylation substrates | Automated imaging and computational analysis to quantify protein distribution (e.g., membrane vs. cytoplasm). | Quantitative analysis of palmitoylation dynamics and inhibitor effects in a high-throughput format. | nih.gov |

Integration with Raman Spectroscopy and Stimulated Raman Scattering Microscopy for Label-Free Lipid Imaging

A significant challenge in fluorescence imaging is the potential for bulky fluorophores to alter the natural behavior of the molecules they are attached to. Stimulated Raman Scattering (SRS) microscopy offers an elegant solution by enabling the imaging of biomolecules in living cells with high chemical specificity, often without the need for any fluorescent label. aip.orgresearchgate.net This technique leverages the unique vibrational signatures of chemical bonds. rsc.org

The key to this approach is the alkyne group present in many this compound analogues. pku.edu.cn The carbon-carbon triple bond of the alkyne has a vibrational frequency that falls within a "silent" region of the cellular Raman spectrum (around 2100-2200 cm⁻¹), where there are virtually no interfering signals from endogenous biomolecules. pku.edu.cnpku.edu.cn This makes the alkyne a perfect bio-orthogonal Raman reporter.

In an SRS experiment, cells are incubated with an alkyne-tagged palmitic acid probe (such as ω-alkynyl palmitic acid, or Alk-16). pku.edu.cnpku.edu.cn Two laser beams—a pump beam and a Stokes beam—are focused on the sample. When the frequency difference between these two lasers is precisely tuned to match the alkyne's vibrational frequency, a coherent energy transfer occurs, leading to a measurable amplification of the Stokes beam (stimulated Raman gain) and an attenuation of the pump beam (stimulated Raman loss). aip.org By scanning the laser focus and measuring this signal, a high-resolution image mapping the distribution of the alkyne-tagged palmitic acid can be generated in real-time within living cells. pku.edu.cnpku.edu.cn This has been used to visualize the incorporation and distribution of palmitic acid into cellular structures like lipid droplets with minimal perturbation. pku.edu.cn

Multi-Modal Analysis Combining Photoaffinity Labeling with Bioorthogonal Click Chemistry

The true power of probes like photoclick palmitic acid lies in their bifunctional nature, which enables a multi-modal workflow combining photo-affinity labeling with bioorthogonal click chemistry. caymanchem.comcaymanchem.com This integrated approach allows researchers to first covalently capture interacting proteins and then use a variety of methods for their subsequent detection, isolation, and identification. plos.org

The process begins with the metabolic incorporation of the bifunctional probe into cells. iris-biotech.de Next, a pulse of UV light activates the probe's diazirine ring, which releases nitrogen gas to form a highly reactive carbene intermediate. This carbene rapidly and indiscriminately inserts into nearby C-H or N-H bonds, forming a stable covalent link between the fatty acid probe and its interacting partner (e.g., a palmitoyl-binding protein or a palmitoylating enzyme). issuu.comiris-biotech.de This photo-crosslinking step is crucial for capturing both strong and weak or transient interactions that might be lost during standard biochemical procedures.

Once the interaction is trapped, the second functional handle—the terminal alkyne—comes into play. plos.org The alkyne group does not interfere with the photo-crosslinking step. After cross-linking and cell lysis, the alkyne is available for a highly selective click reaction. iris-biotech.de This allows researchers to choose their downstream analysis by clicking on the appropriate azide-containing reporter tag:

Affinity Purification and Proteomics: Clicking a biotin-azide tag allows for the enrichment of the cross-linked protein-probe complexes on streptavidin beads, followed by digestion and identification via mass spectrometry. plos.org

Fluorescence Imaging: Clicking a fluorophore-azide tag enables the visualization of the cross-linked complexes within fixed cells, revealing the precise subcellular location where the protein-lipid interaction occurred. plos.org

This multi-modal strategy provides a comprehensive toolkit to move seamlessly from the discovery of novel protein-lipid interactions in a proteome-wide screen to the validation and visualization of specific interactions within the complex architecture of the cell.

Challenges, Methodological Considerations, and Future Research Directions in Photo Palmitic Acid Research

Optimization of Photochemical Efficiency and Minimization of Off-Target Reactivity

A primary challenge in studies utilizing photo-palmitic acid lies in maximizing the efficiency of the photocrosslinking reaction while minimizing non-specific or "off-target" labeling. The photochemical efficiency is influenced by several factors, including the wavelength and duration of UV irradiation, the quantum yield of the diazirine group, and the chemical environment surrounding the probe. nih.govthermofisher.comacs.org

Photochemical Efficiency: The activation of the diazirine ring is most efficient at specific UV wavelengths, typically around 345-360 nm. thermofisher.comspringernature.com This wavelength range is considered less damaging to cells compared to shorter UV wavelengths. researchgate.net However, prolonged exposure can still lead to cellular stress and damage. thermofisher.com Recent research into the photolysis mechanism of diazirines has revealed a more complex picture than a simple conversion to a carbene. Studies have shown that diazirines can isomerize into linear diazo intermediates, which are longer-lived and may react differently than the intended carbene, potentially influencing labeling specificity. acs.orgspringernature.compku.edu.cn The generation of these intermediates is influenced by the UV irradiation conditions, suggesting that fine-tuning light intensity and exposure time can optimize the desired photoreaction. springernature.compku.edu.cn

Off-Target Reactivity: Off-target reactivity, where the probe crosslinks to proteins or lipids that are not true biological interactors, is a significant concern. This can arise from the high reactivity of the carbene intermediate, which can insert into any proximal C-H or X-H bond (where X is a heteroatom). nih.gov Furthermore, the lipid probe itself, even before photoactivation, may interact non-specifically with a variety of proteins, a phenomenon sometimes referred to as the "backgroundome". nih.gov The addition of bulky reporter tags, such as biotin (B1667282) or fluorophores, can also contribute to off-target binding by altering the physicochemical properties of the probe and hindering its ability to mimic the natural lipid. nih.govnih.gov To mitigate these effects, stringent control experiments are essential, including experiments conducted in the absence of UV light or competition assays with an excess of the natural, unmodified palmitic acid. nih.gov

| Factor | Challenge | Mitigation Strategy |

| UV Irradiation | Cell damage, generation of undesired diazo intermediates. thermofisher.comspringernature.compku.edu.cn | Use of longer wavelengths (345-360 nm), optimization of irradiation time and intensity. thermofisher.comspringernature.com |

| Probe Reactivity | Highly reactive carbene can lead to non-specific labeling. nih.gov | Competition experiments with unmodified lipid, use of control probes without the photoreactive group. nih.gov |

| Probe Design | Bulky reporter tags can cause steric hindrance and non-specific binding. nih.govnih.gov | Use of small bioorthogonal handles (e.g., alkynes) for two-step labeling, design of probes that closely mimic the parent lipid. nih.govnih.gov |

| Non-Specific Binding | The probe may bind to abundant, non-interacting proteins. nih.gov | Quantitative proteomics (e.g., SILAC) to distinguish specific interactors from background. nih.govacs.org |

Development of Refined Methodologies for Enhanced Specificity, Sensitivity, and Throughput

To overcome the challenges of off-target reactivity and to confidently identify true biological interactors, researchers have been developing more refined methodologies. These approaches aim to improve the specificity and sensitivity of detection and increase the throughput of experiments.

Enhanced Specificity: A key strategy to enhance specificity is the use of quantitative chemical proteomics. nih.gov Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the differentiation between specifically crosslinked proteins and non-specific background binders. acs.org In a typical SILAC experiment, cells are grown in media containing either "light" or "heavy" isotopes of certain amino acids. The experimental sample (e.g., treated with this compound and UV-irradiated) is derived from one cell population, while a control sample (e.g., no UV irradiation or competition with excess palmitic acid) is derived from the other. By mixing the lysates and analyzing the relative abundance of light and heavy peptides using mass spectrometry, true interactors that are enriched in the experimental sample can be distinguished from the background. acs.org

Enhanced Sensitivity and Throughput: The combination of photoaffinity labeling with advanced mass spectrometry techniques has significantly boosted sensitivity, enabling the identification of low-abundance interactors. nih.govresearchgate.net The incorporation of a clickable tag, such as a terminal alkyne, into the this compound probe (e.g., "Photo-Click-Palmitic acid") allows for a two-step labeling procedure. iris-biotech.decaymanchem.com After photocrosslinking in live cells, the cells are lysed, and the alkyne-tagged proteins are conjugated to a reporter molecule, such as biotin, via a highly efficient and specific click chemistry reaction. nih.gov This biotin tag then facilitates the enrichment of the crosslinked proteins using streptavidin affinity purification, which significantly reduces the complexity of the protein mixture and enhances the sensitivity of subsequent mass spectrometric analysis. nih.gov High-throughput photoaffinity labeling mass spectrometry (HT-PALMS) using data-independent acquisition (DIA-MS) further accelerates the screening of probes against the proteome in a native context. evotec.com

Design and Synthesis of Next-Generation Photo-Activatable Lipid Probes with Tunable Properties

The limitations of early-generation probes have spurred the design and synthesis of more sophisticated, "next-generation" photoactivatable lipid probes with improved and tunable properties.

A significant advancement is the development of trifunctional lipid probes. iris-biotech.debiorxiv.org These probes incorporate three key elements: a photo-crosslinking group (like a diazirine), a bioorthogonal handle (like an alkyne for click chemistry), and a third functional group, often a photocleavable "caging" group. nih.govpnas.org The caging group renders the lipid biologically inert until it is removed by irradiation with a specific wavelength of light, allowing for precise spatiotemporal control over the release of the active lipid probe within the cell. pnas.orgacs.org This strategy helps to ensure that the probe's interactions are studied at a specific time and subcellular location, reducing the potential for metabolic alteration or mislocalization of the probe before the intended photo-crosslinking event. biorxiv.orgpnas.org

The position of the diazirine group on the fatty acid chain is another critical design consideration. Recent studies have shown that altering the location of the diazirine can influence the probe's metabolism, subcellular distribution, and the profile of proteins it interacts with. biorxiv.org For instance, a probe with a diazirine near the carboxyl head group may preferentially capture proteins that interact with that region of the fatty acid, while a probe with the diazirine in the middle or at the end of the acyl chain may identify a different set of binding partners. biorxiv.org This highlights the importance of creating a panel of probes with varied diazirine placement to comprehensively map the interactome of a specific lipid.

| Probe Generation | Key Features | Advantages | Challenges |

| First Generation | Single photoreactive group (e.g., diazirine). | Simple design. | Direct attachment of bulky tags for detection can cause off-target effects. nih.govnih.gov |

| Second Generation (Bifunctional) | Photoreactive group and a bioorthogonal handle (e.g., alkyne). iris-biotech.decaymanchem.com | Allows for two-step labeling, improving sensitivity and reducing steric hindrance from large tags during interaction. nih.gov | Lacks temporal control over probe activity. |

| Third Generation (Trifunctional) | Photoreactive group, bioorthogonal handle, and a photocleavable caging group. nih.govpnas.org | Enables spatiotemporal control of probe activation, minimizing premature metabolism or mislocalization. pnas.orgacs.org | More complex synthesis. |

| Positional Isomers | Varied placement of the diazirine group along the acyl chain. biorxiv.org | Provides a more comprehensive map of protein interactions along the length of the lipid. biorxiv.org | Requires synthesis and testing of multiple probes. |

Emerging Research Avenues in Chemical Proteomics, Functional Lipidomics, and Mechanistic Biology Utilizing this compound

The continued development of this compound and related probes opens up exciting new avenues of research in several fields.

Chemical Proteomics: this compound is a powerful tool for mapping the "S-palmitoylome"—the complete set of proteins that undergo S-palmitoylation, a reversible lipid modification that affects protein trafficking, stability, and function. researchgate.net By identifying the enzymes (palmitoyl acyltransferases and acylprotein thioesterases) and substrates involved in this dynamic process, researchers can gain deeper insights into the regulation of numerous signaling pathways. Furthermore, these probes can be used to identify proteins that simply bind to palmitate or palmitoylated proteins, uncovering novel lipid-mediated protein-protein interactions. iris-biotech.dersc.org

Functional Lipidomics: In functional lipidomics, this compound probes can be used to trace the metabolic fate of palmitic acid in living cells. nih.gov By tracking the incorporation of the probe into more complex lipids like glycerophospholipids and triacylglycerols, and then identifying the proteins that interact with these newly synthesized lipids, researchers can dissect the intricate connections between lipid metabolism and cellular function. biorxiv.org This approach can help to elucidate how alterations in lipid metabolism, which are common in diseases like cancer and metabolic syndrome, impact cellular signaling. mdpi.comnih.gov

Mechanistic Biology: At a more fundamental level, this compound can be used to investigate the mechanistic basis of how palmitoylation and lipid binding regulate protein function. For example, it can help to map the precise binding site of palmitate on a target protein, providing structural information that is crucial for understanding how this interaction allosterically modulates the protein's activity. nih.govresearchgate.net These probes can also be used to study the role of palmitic acid in modulating the fluidity and organization of cellular membranes and how these changes influence the function of membrane-embedded proteins. nih.gov Studies have used palmitic acid to investigate its role in various cellular processes, including the induction of apoptosis, modulation of the Hippo-YAP pathway, and its effects on angiogenesis. mdpi.comfrontiersin.orgnih.gov

Q & A

Q. How can researchers verify the purity of photo-palmitic acid derivatives during synthesis?

Methodological Answer:

- Use gas chromatography (GC) with flame ionization detection (FID) to quantify impurities. Compare retention times to certified standards (e.g., ≥98% purity thresholds as per GC area% in ).

- Validate structural identity via Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups, referencing palmitic acid’s characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹) .

- Include melting point analysis (62–64°C range for pure palmitic acid) to detect deviations caused by photo-induced modifications .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer:

- Lipid extraction: Use Folch or Bligh-Dyer methods with chloroform-methanol (2:1 v/v), ensuring recovery rates >90% for palmitic acid (, Ref. 9).

- Derivatization: Convert free fatty acids to methyl esters (FAMEs) via boron trifluoride-methanol, followed by GC-MS analysis (Thurnhofer & Vetter method in , Ref. 9).

- Validation: Include internal standards (e.g., heptadecanoic acid) to correct for matrix effects and instrument variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s role in cellular oxidative stress studies?

Methodological Answer:

- Experimental design: Use isotopically labeled palmitic acid (e.g., ¹³C-palmitate) to trace metabolic pathways and distinguish endogenous vs. exogenous lipid peroxidation (, Ref. 16).

- Data normalization: Control for cell type-specific β-oxidation rates by measuring ATP levels or mitochondrial membrane potential concurrently ().

- Statistical reconciliation: Apply multivariate analysis to isolate photo-oxidation effects from confounding variables (e.g., serum lipid content in cell culture media) .

Q. What advanced imaging techniques validate this compound’s localization in live-cell studies?

Methodological Answer:

- Two-photon fluorescence imaging: Use palmitic acid conjugated with BODIPY® fluorophores (λex = 488 nm, λem = 510 nm) for real-time tracking in abdominal aortic aneurysm models (Liang et al., 2024, cited in ).

- Super-resolution microscopy: Employ stimulated emission depletion (STED) to achieve sub-200 nm resolution for lipid droplet localization studies .

- Quantitative validation: Correlate imaging data with LC-MS/MS lipidomics to ensure signal specificity (e.g., detect palmitate via m/z 256.2 → 239.2 transition) .

Methodological and Reproducibility Considerations

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Quality control (QC): Implement a QC table (Table 1) for each synthesis batch:

| Parameter | Specification | Reference Method |

|---|---|---|

| Purity (GC area%) | ≥98% | |

| Melting Point | 62–64°C | |

| Solubility in EtOH | Clear solution at 50 mg/mL |

Q. What are the limitations of using this compound in metabolic flux analysis?

Methodological Answer:

- Tracer limitations: Natural abundance ¹³C isotopes in palmitate may require correction via mass isotopomer distribution analysis (MIDA) (, Ref. 16).

- Photodegradation: Monitor UV exposure time to prevent artifact generation (e.g., peroxides) using thiobarbituric acid reactive substances (TBARS) assays .

Data Analysis and Interpretation Frameworks

Q. How to statistically differentiate between this compound’s direct vs. indirect effects in transcriptomic studies?

Methodological Answer:

- Pathway enrichment analysis: Use tools like Gene Ontology (GO) or KEGG to identify overrepresented pathways (e.g., lipid metabolism vs. oxidative stress).

- Co-expression networks: Apply weighted gene co-expression network analysis (WGCNA) to cluster genes with similar expression patterns under this compound treatment (, Table 1).

- Negative controls: Include non-photoactive palmitate analogs to isolate light-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.